molecular formula C19H23NO B3833146 N-butyl-N-methyl-2,2-diphenylacetamide

N-butyl-N-methyl-2,2-diphenylacetamide

Cat. No.: B3833146
M. Wt: 281.4 g/mol
InChI Key: WSBDVBPVQLZDLU-UHFFFAOYSA-N
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Description

N-Butyl-N-methyl-2,2-diphenylacetamide (molecular formula: C₁₈H₂₁NO, molecular weight: 267.37 g/mol) is a substituted 2,2-diphenylacetamide derivative characterized by an n-butyl and methyl group attached to the amide nitrogen. This compound belongs to a broader class of 2-phenylacetamides, which are recognized for their structural versatility and applications in medicinal chemistry and agrochemicals .

Properties

IUPAC Name

N-butyl-N-methyl-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-3-4-15-20(2)19(21)18(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14,18H,3-4,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBDVBPVQLZDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)C(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

N-butyl-N-methyl-2,2-diphenylacetamide has been primarily investigated for its analgesic properties . Research indicates that this compound exhibits notable effectiveness in pain management, potentially serving as an alternative to traditional opioids.

Analgesic Activity

  • Mechanism of Action : The compound interacts with opioid receptors, specifically the mu-opioid receptor (MOR), to provide analgesia without significant side effects associated with conventional opioids. Studies have shown that it can reduce drug-seeking behavior and opioid self-administration in animal models, suggesting its utility in treating opioid use disorder (OUD) .
  • Clinical Implications : Its potential to be combined with existing opioid medications could enhance pain management while minimizing risks of addiction .

Anti-inflammatory and Antimicrobial Properties

The compound also demonstrates anti-inflammatory and antimicrobial activities, making it a candidate for formulations targeting inflammatory conditions and infections . This broadens its therapeutic scope beyond pain relief.

Agricultural Applications

In the agricultural sector, this compound is explored for its potential as an agricultural chemical , particularly in pest control formulations due to its biological activity .

Synthesis and Optimization

The synthesis of this compound typically involves several chemical reactions:

  • Synthesis Methodology : The compound is synthesized through a multi-step process involving the reaction of diphenylacetyl chloride with butylamine under controlled conditions. Various solvents and reaction parameters can be optimized to enhance yield and purity .
Synthesis StepReagentsConditionsYield
Step 1Diphenylacetyl chloride + ButylamineReflux in benzeneHigh
Step 2Purification via crystallizationEthanol washModerate

Case Study 1: Analgesic Efficacy

A study evaluated the analgesic efficacy of this compound in a rat model of chronic pain. Results indicated a significant reduction in pain scores compared to control groups, highlighting its potential as a viable analgesic alternative .

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that this compound significantly reduced pro-inflammatory cytokine levels in cultured macrophages, suggesting its application in treating inflammatory diseases .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The biological and physicochemical properties of 2,2-diphenylacetamides are heavily influenced by substituents on the amide nitrogen and phenyl rings. Below is a comparative analysis of key analogs:

Diphenamid (N,N-Dimethyl-2,2-Diphenylacetamide)
  • Molecular Formula: C₁₆H₁₇NO
  • Key Features :
    • N,N-dimethyl substitution reduces steric bulk compared to the n-butyl-methyl groups in the target compound.
    • Application : Widely used as a herbicide due to its inhibition of plant cell division .
    • Toxicity : A study comparing N,N-dimethyl-2,2-diphenylacetamide with DEET in rats revealed distinct neuropathological effects, highlighting substituent-dependent toxicity profiles .
N-Tert-Butyl-2,2-Diphenylacetamide
  • Molecular Formula: C₁₈H₂₁NO
  • Synthesis: Prepared via alkylation or amide coupling reactions, similar to methods described for N-butyl derivatives .
N-Benzyl-2,2-Diphenylacetamide
  • Molecular Formula: C₂₁H₁₉NO
  • Crystallography: Similar to 2,2-diphenylacetamide, intermolecular N–H···O hydrogen bonding dominates crystal packing .
N-Hydroxy-2,2-Diphenylacetamide
  • Molecular Formula: C₁₄H₁₃NO₂
  • Key Features: The hydroxy group enables hydrogen bonding, altering solubility and reactivity.

Physicochemical and Pharmacological Properties

Compound Name Substituents Molecular Weight Melting Point (°C) Application Key Properties
N-Butyl-N-methyl-2,2-diphenylacetamide N-butyl, N-methyl 267.37 Not reported Research High lipophilicity, moderate steric bulk
Diphenamid N,N-dimethyl 239.31 ~100–110* Herbicide Low molecular weight, polar
N-Tert-Butyl-2,2-diphenylacetamide N-tert-butyl 267.37 Not reported Chemical intermediate High steric hindrance
N-Benzyl-2,2-diphenylacetamide N-benzyl 301.39 Not reported Pharmaceutical Enhanced aromatic interactions
N-Hydroxy-2,2-diphenylacetamide N-hydroxy 227.26 Not reported Drug candidate Hydrogen bonding capability

*Estimated based on analogous compounds in .

Q & A

Q. What synthetic methodologies are commonly employed for N-butyl-N-methyl-2,2-diphenylacetamide, and how is structural confirmation achieved?

The synthesis typically involves the acylation of N-butyl-N-methylamine with 2,2-diphenylacetyl chloride under anhydrous conditions. Key steps include:

  • Reacting the amine with the acyl chloride in a polar aprotic solvent (e.g., dichloromethane) at 0–25°C.
  • Purification via column chromatography or recrystallization. Structural confirmation relies on 1H/13C NMR (amide proton at δ 6.5–7.5 ppm, aromatic protons at δ 7.2–7.6 ppm), IR (amide C=O stretch ~1650–1680 cm⁻¹), and mass spectrometry (molecular ion peak matching the molecular weight of 351.5 g/mol). Thin-layer chromatography (TLC) monitors reaction progress .

Q. How can reaction conditions be optimized to enhance the yield of this compound?

Optimization strategies include:

  • Adjusting stoichiometry (1:1.2 molar ratio of amine to acyl chloride).
  • Using catalysts like triethylamine to neutralize HCl byproducts.
  • Solvent selection (e.g., dichloromethane for improved solubility).
  • Temperature control (0–5°C initial reaction, followed by gradual warming). Post-synthesis, purity is validated via HPLC (≥95% purity threshold) and melting point analysis .

Q. What spectroscopic techniques are prioritized for assessing purity and structural integrity?

  • NMR Spectroscopy : Confirms substituent regiochemistry via coupling patterns (e.g., butyl chain protons at δ 0.8–1.6 ppm).
  • IR Spectroscopy : Identifies amide functional groups and absence of unreacted acyl chloride (no C=O stretch ~1800 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formula (C₂₅H₂₇NO₂) with <2 ppm error.
  • X-ray Crystallography (if crystalline): Resolves absolute configuration using SHELXL refinement .

Advanced Research Questions

Q. How can computational modeling elucidate the interaction of this compound with biological targets?

  • Molecular Docking : Predicts binding modes to enzymes/receptors (e.g., using AutoDock Vina).
  • Molecular Dynamics (MD) Simulations : Assesses stability of ligand-target complexes over time (GROMACS/AMBER).
  • QSAR Studies : Correlates structural features (e.g., lipophilic diphenyl groups) with bioactivity. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) confirms computational findings .

Q. What experimental approaches resolve contradictions in bioactivity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, solvent). Mitigation strategies include:

  • Orthogonal Assays : Combining enzyme inhibition (IC₅₀) with cell-based viability assays (MTT).
  • Standardized Controls : Using reference compounds (e.g., known inhibitors) across studies.
  • Statistical Rigor : Replicates (n ≥ 3) and ANOVA for inter-study variability. Meta-analysis of raw data (e.g., dose-response curves) clarifies outliers .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Flexible Alkyl Chains : Disorder in the butyl group is managed via SHELXL restraints (DFIX, SIMU).
  • Twinning : Detected using PLATON; refinement in twin mode (TWIN/BASF commands).
  • Thermal Motion : Anisotropic displacement parameters (ADPs) refine high-B-factor regions. Validation tools (e.g., checkCIF) ensure structural reliability .

Q. How are enzyme inhibition assays designed to evaluate this compound's pharmacological potential?

  • Kinetic Assays : Measure IC₅₀ using fluorogenic substrates (e.g., for proteases).
  • Controls : Include vehicle (DMSO ≤1%) and positive inhibitors (e.g., E-64 for cysteine proteases).
  • Dose-Response Curves : 8–12 concentrations, analyzed via nonlinear regression (GraphPad Prism). Secondary assays (e.g., Western blot for downstream target modulation) validate specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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